Usp1-IN-6

Beschreibung

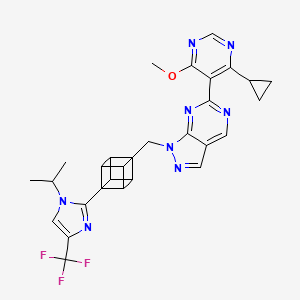

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H27F3N8O |

|---|---|

Molekulargewicht |

560.6 g/mol |

IUPAC-Name |

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]cuban-1-yl]methyl]pyrazolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C29H27F3N8O/c1-11(2)39-8-14(29(30,31)32)37-26(39)28-19-16-20(28)18-21(28)17(19)27(16,18)9-40-24-13(7-36-40)6-33-23(38-24)15-22(12-4-5-12)34-10-35-25(15)41-3/h6-8,10-12,16-21H,4-5,9H2,1-3H3 |

InChI-Schlüssel |

MUEMGFUBVLZUKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C=C(N=C1C23C4C5C2C6C3C4C56CN7C8=NC(=NC=C8C=N7)C9=C(N=CN=C9OC)C1CC1)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unlocking New Therapeutic Avenues: The Mechanism of Action of USP1 Inhibition in DNA Repair

A Technical Guide for Researchers and Drug Development Professionals

The intricate network of DNA repair pathways is fundamental to maintaining genomic integrity and preventing the onset of diseases such as cancer. A key regulator in this network is Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that plays a critical role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. Its inhibition has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. This technical guide provides an in-depth exploration of the mechanism of action of USP1 inhibitors, with a focus on Usp1-IN-6 (also known as ML323), and its implications for cancer therapy.

The Central Role of USP1 in DNA Damage Response

USP1, in complex with its binding partner UAF1 (USP1-associated factor 1), is responsible for removing monoubiquitin from two crucial DNA repair proteins: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[1][2][3] This deubiquitination is a tightly regulated process essential for the proper functioning of DNA repair.

-

Fanconi Anemia (FA) Pathway: The FA pathway is critical for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage.[4] Upon DNA damage, the FANCD2-FANCI complex is monoubiquitinated, which is a key step for its recruitment to the site of damage and the subsequent repair.[5][6] USP1-UAF1 reverses this process by deubiquitinating FANCD2, allowing the repair process to be completed and the proteins to be recycled.[1][2]

-

Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA.[7] USP1 deubiquitinates PCNA, acting as a negative regulator of TLS to prevent an over-reliance on potentially error-prone DNA polymerases.[1][8]

-

Homologous Recombination (HR): USP1 has also been implicated in the regulation of homologous recombination, a high-fidelity DNA double-strand break repair pathway. Inhibition of USP1 has been shown to disrupt HR-mediated repair, as evidenced by decreased RAD51 foci formation.[1][2]

Mechanism of Action of Usp1-IN-6 (ML323)

Usp1-IN-6, more commonly referred to in the scientific literature as ML323, is a potent and selective small molecule inhibitor of the USP1-UAF1 deubiquitinase complex.[3] Its mechanism of action centers on the allosteric inhibition of USP1's catalytic activity. Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic pocket in USP1, inducing conformational changes that disrupt the enzyme's active site and prevent it from cleaving ubiquitin from its substrates.[7]

By inhibiting USP1, ML323 leads to the accumulation of monoubiquitinated FANCD2 and PCNA.[1][3] This has profound consequences for DNA repair and cell survival, particularly in cancer cells that are often more reliant on these pathways due to increased replicative stress and genomic instability.

The accumulation of ubiquitinated FANCD2 and PCNA disrupts the normal, coordinated progression of DNA repair.[2][8] While monoubiquitination is an essential activation signal, its persistent state due to USP1 inhibition leads to a dysfunctional repair process. This sustained ubiquitination can impair the release of FANCD2 from chromatin after repair and disrupt the precise recruitment and dismissal of TLS polymerases at the replication fork.[5][8] The net effect is an amplification of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1]

Synergistic Effects with DNA Damaging Agents

A key therapeutic implication of USP1 inhibition is its ability to sensitize cancer cells to DNA-damaging chemotherapies, such as platinum-based drugs (e.g., cisplatin) and PARP inhibitors.[1][3][9] Cancer cells often develop resistance to these agents by upregulating their DNA repair capacity. By crippling the FA and TLS pathways through USP1 inhibition, ML323 effectively removes these resistance mechanisms, leading to a synergistic increase in cancer cell death.[3][10]

Quantitative Data on USP1 Inhibitors

The following table summarizes the inhibitory activity of ML323 and other relevant compounds against USP1.

| Inhibitor | Assay Type | Substrate | IC50 | Ki | Reference |

| ML323 (Usp1-IN-6) | Ubiquitin-Rhodamine | Ub-Rho | 76 nM | - | [3] |

| ML323 (Usp1-IN-6) | Gel-based | K63-linked di-Ub | 174 nM | - | [3] |

| ML323 (Usp1-IN-6) | Gel-based | Ub-PCNA | 820 nM | - | [3] |

| Pimozide | Gel-based | K63-linked di-Ub | - | <1 µM | [10] |

| GW7647 | Gel-based | K63-linked di-Ub | - | <1 µM | [10] |

| KSQ-4279 | Ubiquitin-Rhodamine | Ub-Rho | <10 nM | - | [11] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Caption: USP1's central role in regulating DNA repair pathways.

Caption: Experimental workflow for characterizing USP1 inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of USP1 inhibitors.

Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine)

This assay measures the enzymatic activity of USP1-UAF1 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

Materials:

-

Recombinant human USP1-UAF1 complex

-

Ubiquitin-Rhodamine 110-Glycine (Ub-Rho) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.8), 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/ml BSA, and 0.01% Tween-20

-

Usp1-IN-6 (ML323) or other inhibitors

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the USP1 inhibitor in DMSO.

-

In a 384-well plate, add the inhibitor dilutions to the assay buffer.

-

Add the USP1-UAF1 enzyme to each well to a final concentration of approximately 1 nM and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the Ub-Rho substrate to a final concentration of 100 nM.

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.

Protocol 2: Western Blot for Ubiquitinated PCNA and FANCD2

This method is used to detect the accumulation of monoubiquitinated forms of PCNA and FANCD2 in cells following USP1 inhibition.

Materials:

-

Cancer cell lines (e.g., HCT116, U2OS)

-

Usp1-IN-6 (ML323)

-

DNA damaging agent (e.g., Cisplatin, Mitomycin C)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PCNA, anti-FANCD2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of Usp1-IN-6 with or without a DNA damaging agent for the specified time (e.g., 6-24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. The monoubiquitinated forms of PCNA and FANCD2 will appear as slower-migrating bands above the unmodified proteins.

Protocol 3: Cell Viability Assay

This assay determines the effect of USP1 inhibition, alone or in combination with other drugs, on cell proliferation and survival.

Materials:

-

Cancer cell lines

-

Usp1-IN-6 (ML323)

-

Chemotherapeutic agent (e.g., Cisplatin)

-

96-well clear, flat-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

Luminometer or absorbance plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of Usp1-IN-6, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or absorbance using a plate reader.

-

Normalize the data to the vehicle-treated control cells to determine the percentage of viable cells.

-

Plot the percentage of viable cells against the drug concentration to generate dose-response curves and calculate IC50 values. For combination studies, synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.

Conclusion

The inhibition of USP1, exemplified by compounds like Usp1-IN-6 (ML323), represents a compelling strategy in cancer therapy. By disrupting the deubiquitination of key DNA repair proteins FANCD2 and PCNA, these inhibitors compromise the ability of cancer cells to respond to and repair DNA damage. This mechanism not only induces direct cytotoxicity but also potently sensitizes cancer cells to a range of DNA-damaging agents. The detailed understanding of this mechanism of action, supported by robust quantitative data and experimental protocols, provides a solid foundation for the continued development and clinical translation of USP1 inhibitors as a novel class of anti-cancer drugs.

References

- 1. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deubiquitination of FANCD2 is required for DNA crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Role of USP1 Inhibition in the Fanconi Anemia Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism, and its dysregulation is implicated in various cancers. A key regulatory step in this pathway is the deubiquitination of the FANCD2-FANCI complex by Ubiquitin-Specific Protease 1 (USP1). Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly in cancers with homologous recombination deficiency (HRD), by inducing synthetic lethality. This technical guide provides an in-depth overview of the role of USP1 inhibitors, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their characterization. While specific data for a compound designated "Usp1-IN-6" is not extensively available in the public domain, this document leverages data from well-characterized preclinical USP1 inhibitors to illustrate the principles and potential of this therapeutic approach.

The Fanconi Anemia Pathway and the Critical Role of USP1

The Fanconi Anemia pathway is a complex signaling network essential for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A central event in the activation of this pathway is the monoubiquitination of the FANCD2 and FANCI proteins, which form the ID complex. This modification is catalyzed by the FA core complex, an E3 ubiquitin ligase. Monoubiquitinated FANCD2-FANCI is then targeted to the site of DNA damage, where it orchestrates downstream repair processes, including nucleotide excision repair and homologous recombination.[1][2]

The FA pathway is a dynamic and tightly regulated process. For DNA repair to be completed and the cell cycle to resume, the monoubiquitinated FANCD2-FANCI complex must be deubiquitinated. This crucial "off" switch is primarily mediated by the deubiquitinating enzyme USP1, in complex with its cofactor UAF1 (USP1-associated factor 1).[3][4][5] USP1 specifically removes the ubiquitin moiety from FANCD2 and FANCI, allowing for their recycling and the termination of the DNA damage response.[3][4][5]

Disruption of USP1 function, either through genetic knockout or chemical inhibition, leads to the hyperaccumulation of monoubiquitinated FANCD2.[3][5] This persistent ubiquitination, while seemingly activating the pathway, actually impairs the proper resolution of DNA repair, leading to genomic instability.[4][6] In cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations (hallmarks of HRD), the inhibition of USP1 becomes synthetically lethal, leading to selective cancer cell death while sparing normal cells.[7]

Signaling Pathway of Fanconi Anemia and USP1 Regulation

The following diagram illustrates the core signaling cascade of the Fanconi Anemia pathway and the regulatory role of USP1.

Caption: Fanconi Anemia signaling pathway and the inhibitory action of Usp1-IN-6.

Quantitative Data for Preclinical USP1 Inhibitors

While specific quantitative data for a compound named "Usp1-IN-6" is sparse in publicly available literature, data from other potent and selective preclinical USP1 inhibitors, such as those developed by Insilico Medicine and the well-characterized inhibitor ML323, provide valuable insights into the expected efficacy.

| Parameter | Compound | Cell Line(s) | Value | Reference |

| In Vitro Activity | ||||

| Anti-proliferative Activity | Insilico Medicine Preclinical Candidate (e.g., ISM0003091) | BRCA mutant tumor cells | Potent activity | [8] |

| Cell Viability (IC50) | Pimozide (USP1 inhibitor) | RL and RL-4RH (DLBCL cells) | Time and concentration-dependent inhibition (5-20 µM) | [9] |

| In Vivo Efficacy | ||||

| Tumor Growth Inhibition | Insilico Medicine Preclinical Candidate | CDX and PDX models | Strong anti-tumor activity and durable tumor regression | [8] |

| Dosage | ML323 | Mouse model of STZ-induced dedifferentiation | 20 mg/kg, intraperitoneally for 10 days | [10] |

| Combination Therapy | Insilico Medicine Preclinical Candidate | CDX and PDX models | Enhanced anti-tumor activity when combined with Olaparib | [8] |

| Combination Therapy | I-138 (structurally related to ML323) | MDA-MB-436 tumor-bearing mice | Complete tumor regression when combined with niraparib | [11] |

Experimental Protocols

FANCD2 Monoubiquitination Assay by Western Blot

This assay is fundamental for assessing the cellular activity of USP1 inhibitors. Inhibition of USP1 leads to a detectable increase in the monoubiquitinated form of FANCD2 (FANCD2-L), which has a higher molecular weight than the non-ubiquitinated form (FANCD2-S).

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa, U2OS, or relevant cancer cell lines) to 70-80% confluency.

-

Treat cells with the USP1 inhibitor (e.g., Usp1-IN-6) at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Optionally, induce DNA damage with an agent like Mitomycin C (MMC) to enhance the ubiquitination signal.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A typical lysis buffer composition is 50 mM Tris-HCl, 1% Nonidet-P40, 0.1% sodium deoxycholate, 0.15 M NaCl, 10 mM sodium pyrophosphate, and 10 mM sodium fluoride.[12][13]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample (e.g., 20-40 µg).

-

Separate proteins on a 7% SDS-polyacrylamide gel to resolve the two FANCD2 isoforms.[12]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against FANCD2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Expected Outcome: A dose-dependent increase in the intensity of the higher molecular weight band (FANCD2-L) relative to the lower molecular weight band (FANCD2-S) in cells treated with the USP1 inhibitor.

Cell Viability Assay

Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of USP1 inhibitors on cancer cells.

Methodology (MTT Assay Example):

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density to ensure exponential growth during the assay.

-

-

Compound Treatment:

-

After allowing cells to adhere overnight, treat them with a serial dilution of the USP1 inhibitor. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of 10% SDS, 5% isopropanol, and 0.012 M HCl) to each well to dissolve the formazan crystals.[9]

-

-

Absorbance Reading:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Workflow for USP1 Inhibitor Characterization

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel USP1 inhibitor.

Caption: Preclinical experimental workflow for USP1 inhibitor evaluation.

Conclusion

Inhibition of USP1 represents a compelling and validated strategy for targeting cancers with deficiencies in the Fanconi Anemia pathway and homologous recombination repair. The mechanism of action, centered on the induced hyperaccumulation of monoubiquitinated FANCD2, leads to synthetic lethality in susceptible cancer cells. The preclinical data for potent USP1 inhibitors demonstrate significant anti-tumor activity, both as monotherapy and in combination with other DNA damaging agents like PARP inhibitors. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel USP1 inhibitors like Usp1-IN-6 for clinical applications. Further research will be crucial to fully elucidate the therapeutic potential and patient selection strategies for this promising class of anti-cancer agents.

References

- 1. Fanconi Anemia: A Signal Transduction and DNA Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fanconi Anemia Proteins and Their Interacting Partners: A Molecular Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of murine Usp1 results in genomic instability and a Fanconi anemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]

- 9. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]

- 11. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Usp1 Inhibition and its Effect on PCNA Ubiquitination: A Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-specific protease 1 (USP1) has emerged as a critical regulator of DNA damage response (DDR) pathways, primarily through its deubiquitinating activity on key proteins such as Proliferating Cell Nuclear Antigen (PCNA). The post-translational modification of PCNA, particularly its monoubiquitination, is a pivotal event in the recruitment of translesion synthesis (TLS) polymerases to bypass DNA lesions. By reversing this process, USP1 plays a crucial role in maintaining genomic stability. Consequently, inhibition of USP1 is being actively explored as a therapeutic strategy in oncology, especially in the context of tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This technical guide provides an in-depth overview of the mechanism of USP1-mediated PCNA deubiquitination, the consequences of its inhibition, and detailed experimental protocols for studying this process.

Introduction: The USP1-PCNA Axis in DNA Damage Tolerance

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a significant role in cellular processes such as DNA repair, cell cycle regulation, and signal transduction.[1] USP1's primary function in the DNA damage response is the removal of ubiquitin from its substrates, which in turn stabilizes these proteins.[1] In cancer cells, where DNA damage repair mechanisms are often upregulated, USP1 helps these cells survive despite genetic mutations that would normally lead to cell death.[1]

One of the key substrates of USP1 is the Proliferating Cell Nuclear Antigen (PCNA), a critical protein for DNA replication and repair.[2] Upon DNA damage, PCNA is monoubiquitinated, an event that facilitates the switch from replicative to translesion synthesis (TLS) DNA polymerases to bypass the DNA lesion.[3] USP1, in complex with its cofactor UAF1, reverses this monoubiquitination, thereby regulating the TLS pathway.[3][4] Inhibition of USP1 leads to an accumulation of ubiquitinated PCNA, disrupting DNA replication and repair, which can be particularly detrimental to rapidly dividing cancer cells.[2]

Mechanism of Action: The Role of USP1 Inhibition

The inhibition of USP1's deubiquitinating activity leads to a cascade of cellular events, primarily centered around the persistent ubiquitination of its substrates. In the context of PCNA, the sustained monoubiquitination due to USP1 inhibition has several consequences:

-

Aberrant DNA Replication and Repair: The accumulation of monoubiquitinated PCNA disrupts normal DNA replication processes.[2]

-

Induction of Apoptosis: The heightened level of DNA damage resulting from impaired repair mechanisms can trigger programmed cell death, or apoptosis, in cancer cells.[2]

-

Synthetic Lethality: In cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations, the inhibition of USP1 can be synthetically lethal. This is because the cells become overly reliant on the remaining DNA repair pathways, which are then also compromised by USP1 inhibition.[4]

Several small molecule inhibitors of USP1 have been developed and characterized, including ML323, SJB3-019A, and KSQ-4279. These inhibitors have been instrumental in elucidating the cellular functions of USP1 and are being investigated for their therapeutic potential.

Quantitative Data on USP1 Inhibitors

The potency and selectivity of USP1 inhibitors are critical parameters for their development as therapeutic agents. The following table summarizes key quantitative data for some of the well-characterized USP1 inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line(s) | Reference(s) |

| ML323 | USP1-UAF1 | 76 | Ubiquitin-Rhodamine | - | [5] |

| ML323 | USP1-UAF1 | 174 | K63-linked diubiquitin gel-based | - | [6] |

| ML323 | USP1-UAF1 | 820 | Ub-PCNA gel-based | - | [6] |

| KSQ-4279 (RO7623066) | USP1-UAF1 | Not specified | Biochemical and cellular assays | Various | [5][7] |

| Pimozide | USP1/UAF1 | Submicromolar Ki | Enzymatic | - | [8] |

| GW7647 | USP1/UAF1 | Submicromolar Ki | Enzymatic | - | [8] |

| SJB3-019A | USP1 | Not specified | Ub-AMC assay | Multiple Myeloma cells | [9] |

Experimental Protocols

In Vitro Deubiquitination Assay (Gel-Based)

This assay quantitatively measures the ability of a USP1 inhibitor to block the deubiquitination of a substrate, such as K63-linked diubiquitin or monoubiquitinated PCNA (Ub-PCNA).

Materials:

-

Recombinant human USP1/UAF1 complex

-

K63-linked diubiquitin or Ub-PCNA substrate

-

Assay buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM or 5 mM DTT

-

USP1 inhibitor (e.g., ML323)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

Procedure:

-

Prepare a reaction mixture containing the USP1/UAF1 complex (e.g., 150 nM) and the substrate (e.g., 3 µM K63-linked diubiquitin or Ub-PCNA) in the assay buffer.

-

Add the USP1 inhibitor at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding Laemmli sample buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against ubiquitin or PCNA.

-

Quantify the band intensities to determine the extent of deubiquitination and calculate the IC50 value of the inhibitor.[10]

Cellular PCNA Ubiquitination Assay

This assay assesses the effect of a USP1 inhibitor on the level of PCNA ubiquitination within cells.

Materials:

-

Human cell line (e.g., HEK293T, H596)

-

USP1 inhibitor (e.g., ML323, Pimozide, GW7647)

-

DNA damaging agent (e.g., cisplatin)

-

Cell lysis buffer

-

Antibodies: anti-PCNA, anti-FANCD2

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with the USP1 inhibitor, a DNA damaging agent, or a combination of both. A vehicle control (e.g., DMSO) should be included.

-

After the desired incubation period, harvest the cells and prepare cell lysates.

-

Perform Western blot analysis on the cell lysates using antibodies against PCNA and FANCD2 to detect the ubiquitinated forms of these proteins.

-

Quantify the levels of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2) relative to the total protein levels. An increase in the ubiquitinated forms upon inhibitor treatment indicates successful target engagement.[8]

Ubiquitin-Rhodamine Assay

This is a fluorescence-based high-throughput screening assay to identify and characterize USP1 inhibitors.

Materials:

-

Recombinant USP1-UAF1 complex

-

Ubiquitin-rhodamine 110 (Ub-Rho110) fluorogenic substrate

-

Assay buffer

-

USP1 inhibitor candidates

Procedure:

-

In a microplate format, incubate the USP1-UAF1 complex with the Ub-Rho110 substrate.

-

Add the test compounds (potential inhibitors) at various concentrations.

-

The enzymatic cleavage of rhodamine 110 from ubiquitin by USP1-UAF1 generates a fluorescent signal.

-

Measure the fluorescence intensity over time to determine the rate of the enzymatic reaction.

-

Inhibitors will cause a decrease in the fluorescence signal. IC50 values can be determined from dose-response curves.[1][11]

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

The inhibition of USP1 represents a promising therapeutic avenue in oncology, particularly for cancers with inherent DNA repair deficiencies. The accumulation of ubiquitinated PCNA following USP1 inhibition disrupts critical cellular processes in cancer cells, leading to cell death. The development of potent and selective USP1 inhibitors, alongside robust experimental methodologies to evaluate their efficacy, is crucial for translating this concept into clinical practice. Future research will likely focus on the development of novel USP1 inhibitors with improved pharmacological properties, the identification of biomarkers to predict patient response, and the exploration of combination therapies to overcome drug resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. embopress.org [embopress.org]

- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Understanding the Synthetic Lethality of USP1 Inhibition in BRCA-Mutated Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. The enzymatic activity of USP1, which involves the deubiquitination of key proteins in DNA damage response (DDR) pathways, is critical for cancer cell survival, especially in the context of a compromised homologous recombination (HR) pathway characteristic of BRCA-mutant tumors. Inhibition of USP1 induces a state of synthetic lethality, where the combined loss of USP1 function and BRCA-mediated HR repair leads to catastrophic DNA damage and selective cancer cell death. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and experimental methodologies related to the synthetic lethality of USP1 inhibitors in BRCA-mutated cancers, with a focus on the principles guiding their therapeutic application. While specific preclinical data for the recently identified inhibitor Usp1-IN-6 (IC50 <50 nM) is not yet extensively available in the public domain, this document will draw upon data from other well-characterized USP1 inhibitors to illustrate the core concepts.

The Role of USP1 in DNA Damage Repair

USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the cellular response to DNA damage.[1][2] It forms a heterodimeric complex with USP1-Associated Factor 1 (UAF1), which is essential for its catalytic activity.[3] The primary substrates of the USP1-UAF1 complex in the context of DNA repair are the monoubiquitinated forms of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][3]

-

Translesion Synthesis (TLS) Pathway: Monoubiquitination of PCNA at the K164 residue is a critical step in the TLS pathway, which allows the DNA replication machinery to bypass DNA lesions. USP1 removes this ubiquitin mark, thereby regulating the recruitment of specialized TLS polymerases.[2]

-

Fanconi Anemia (FA) Pathway: The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). A key event in this pathway is the monoubiquitination of the FANCD2-FANCI heterodimer, which facilitates its localization to sites of DNA damage. USP1 deubiquitinates FANCD2, which is necessary for the timely termination of the repair process.[1]

In cancers with BRCA1 or BRCA2 mutations, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. These cancer cells become highly dependent on other DNA repair pathways, including TLS and the FA pathway, for their survival.

The Principle of Synthetic Lethality with USP1 Inhibition

The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable. The inhibition of USP1 in BRCA-mutant cancers is a prime example of this therapeutic strategy.

BRCA-deficient cancer cells have a compromised ability to repair DNA double-strand breaks through high-fidelity HR. Consequently, they rely more heavily on other, often more error-prone, DNA repair mechanisms to survive. When USP1 is inhibited in these cells, the persistent ubiquitination of PCNA and FANCD2 leads to the dysregulation of the TLS and FA pathways. This dual disruption of critical DNA repair mechanisms in a cell already deficient in HR leads to an accumulation of unresolved DNA damage, replication stress, and ultimately, apoptosis.[4]

Signaling Pathway of USP1 Inhibition-Induced Synthetic Lethality in BRCA-Mutant Cells

Caption: Mechanism of synthetic lethality between USP1 inhibition and BRCA mutations.

Quantitative Preclinical Data for USP1 Inhibitors

While specific data for Usp1-IN-6 is limited, preclinical studies of other potent USP1 inhibitors have demonstrated significant anti-proliferative activity in BRCA-mutant cancer cell lines and in vivo models. The following tables summarize representative data from the literature.

Table 1: In Vitro Anti-proliferative Activity of USP1 Inhibitors in BRCA-Mutant vs. Wild-Type Cell Lines

| Cell Line | Cancer Type | BRCA1/2 Status | USP1 Inhibitor | IC50 (nM) | Reference |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | I-138 | ~100 | [3] |

| HCC1954 | Breast Cancer | BRCA1 WT | I-138 | >10,000 | [3] |

| UWB1.289 | Ovarian Cancer | BRCA1 mutant | I-138 | ~200 | [3] |

| UWB1.289 + BRCA1 | Ovarian Cancer | BRCA1 reconstituted | I-138 | >10,000 | [3] |

| MM.1S | Multiple Myeloma | N/A | SJB3-019A | ~2,500 | [5] |

Note: Data for inhibitor "I-138" and "SJB3-019A" are used as representative examples of USP1 inhibitors.

Table 2: In Vivo Efficacy of USP1 Inhibitors in BRCA-Mutant Xenograft Models

| Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| MDA-MB-436 CDX | Breast Cancer | USP1 Inhibitor | Daily | Significant | [3] |

| BRCA-mutant PDX | Ovarian Cancer | USP1 Inhibitor | Daily | Significant | [4] |

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Specific quantitative TGI values are often presented in graphical form in publications and are summarized here qualitatively.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the synthetic lethality of USP1 inhibitors with BRCA mutations, based on methodologies described in the cited literature.

Cell Viability and IC50 Determination

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-436, UWB1.289) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the USP1 inhibitor (e.g., Usp1-IN-6) for 72-120 hours.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or PrestoBlue™ (Thermo Fisher Scientific) which measures metabolic activity.

-

Data Analysis: Normalize the results to vehicle-treated control cells and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for Pharmacodynamic Markers

-

Cell Lysis: Treat cells with the USP1 inhibitor for a specified time (e.g., 12-24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against ubiquitinated PCNA (ub-PCNA), ubiquitinated FANCD2 (ub-FANCD2), and total PCNA/FANCD2. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously implant BRCA-mutant cancer cells (e.g., 5-10 million MDA-MB-436 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into vehicle and treatment groups.

-

Drug Administration: Administer the USP1 inhibitor via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Mandatory Visualizations

Experimental Workflow for Evaluating USP1 Inhibitors

References

- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]

- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Usp1-IN-6: A Chemical Probe for Interrogating USP1 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and other cellular processes, making it an attractive target for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of Usp1-IN-6, a potent and selective inhibitor of USP1, designed to serve as a chemical probe for elucidating the multifaceted functions of this enzyme. Usp1-IN-6 offers researchers a valuable tool to investigate the physiological and pathological roles of USP1 and to explore its potential as a therapeutic target.

Usp1-IN-6: Chemical Properties and Potency

Usp1-IN-6 is a small molecule inhibitor of USP1. While detailed structural information is often proprietary, its chemical formula is C₂₉H₂₇F₃N₈O, and its CAS number is 2925547-95-9. This compound has been characterized as a potent inhibitor of USP1, with a reported half-maximal inhibitory concentration (IC₅₀) of less than 50 nM in biochemical assays. Furthermore, it demonstrates cellular activity by inhibiting the proliferation of the MDA-MB-436 cancer cell line with a similar IC₅₀ of under 50 nM.

Table 1: Quantitative Data for Usp1-IN-6

| Parameter | Value | Cell Line/Assay Condition |

| Biochemical IC₅₀ | < 50 nM | Recombinant human USP1/UAF1 complex |

| Cellular IC₅₀ | < 50 nM | MDA-MB-436 breast cancer cells |

Mechanism of Action and Biological Effects

USP1, in complex with its cofactor UAF1, is a key regulator of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways.[1] It achieves this by deubiquitinating key substrates, most notably monoubiquitinated Fanconi Anemia group D2 protein (FANCD2) and proliferating cell nuclear antigen (PCNA).[1][2] The deubiquitination of these proteins is a crucial step in turning off the DNA damage signal and ensuring the proper progression of DNA repair.

By inhibiting the catalytic activity of USP1, Usp1-IN-6 leads to the accumulation of ubiquitinated FANCD2 and PCNA. This sustained ubiquitination can disrupt the normal DNA damage response, leading to genomic instability and, in cancer cells with underlying DNA repair defects (such as those with BRCA mutations), can induce synthetic lethality. The inhibition of USP1 is therefore a promising strategy for cancer therapy.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of Usp1-IN-6 and to investigate its effects on USP1 function.

USP1/UAF1 Biochemical Inhibition Assay

This assay is designed to determine the in vitro potency of Usp1-IN-6 against the purified USP1/UAF1 enzyme complex. A common method involves a fluorogenic substrate like ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ub-AMC substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100)

-

Usp1-IN-6 (dissolved in DMSO)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of Usp1-IN-6 in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add a fixed concentration of the USP1/UAF1 enzyme complex to each well of the 384-well plate.

-

Add the diluted Usp1-IN-6 or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the effect of a compound on cell proliferation and cytotoxicity by measuring ATP levels, which correlate with the number of metabolically active cells.[3][4][5]

Materials:

-

MDA-MB-436 cells (or other cell lines of interest)

-

Cell culture medium and supplements

-

Usp1-IN-6 (dissolved in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed MDA-MB-436 cells into 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of Usp1-IN-6 in cell culture medium.

-

Treat the cells with the serially diluted Usp1-IN-6 or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of PCNA and FANCD2 Ubiquitination

This protocol allows for the direct visualization of the target engagement of Usp1-IN-6 in cells by assessing the ubiquitination status of USP1 substrates.

Materials:

-

Cell line of interest (e.g., HEK293T, U2OS)

-

Usp1-IN-6

-

Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-PCNA, anti-FANCD2, anti-ubiquitin, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with Usp1-IN-6 at various concentrations or for different time points. A positive control, such as a DNA damaging agent (e.g., cisplatin or UV irradiation), can be included to induce substrate ubiquitination.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-PCNA or anti-FANCD2) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

The appearance of higher molecular weight bands corresponding to monoubiquitinated PCNA (Ub-PCNA) or FANCD2 (FANCD2-Ub) will indicate the inhibition of USP1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to USP1 function and its inhibition by Usp1-IN-6.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Usp1-IN-6 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on Usp1-IN-6, a novel inhibitor of Ubiquitin-Specific Protease 1 (USP1), and its effects on cancer cell lines. This document details the current understanding of its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of this and similar compounds.

Introduction to USP1 and its Role in Cancer

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in several essential cellular processes, including the DNA damage response (DDR) through the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. By removing ubiquitin from key proteins such as FANCD2, PCNA, and ID1, USP1 regulates their stability and function. In many cancers, the overexpression of USP1 has been linked to tumor progression, resistance to chemotherapy, and the maintenance of a stem-cell-like state. This makes USP1 an attractive therapeutic target for the development of novel anti-cancer agents.

Usp1-IN-6: A Potent USP1 Inhibitor

Usp1-IN-6 is a small molecule inhibitor of USP1. Preliminary studies have demonstrated its potential as an anti-cancer agent.

Chemical Structure

The chemical structure of Usp1-IN-6 is provided below.

Molecular Formula: C₂₉H₂₇F₃N₈O[1]

(Image of the chemical structure of Usp1-IN-6 would be placed here in a full report)

Quantitative Data on Usp1-IN-6 Activity

The following table summarizes the available quantitative data on the inhibitory activity of Usp1-IN-6 against USP1 and its effect on a cancer cell line.

| Compound | Target | Assay Type | IC₅₀ | Cell Line | Effect | Reference |

| Usp1-IN-6 | USP1 | Enzymatic Assay | <50 nM | MDA-MB-436 (Breast Cancer) | Inhibition of cell proliferation | MedChemExpress |

| Usp1-IN-6 | MDA-MB-436 | Cell-based Assay | <50 nM | MDA-MB-436 (Breast Cancer) | Inhibition of cell proliferation | MedChemExpress |

Signaling Pathways Involving USP1

The following diagrams illustrate the key signaling pathways regulated by USP1, providing context for the mechanism of action of Usp1-IN-6.

References

Methodological & Application

Application Notes and Protocols for Usp1-IN-6 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting cell-based assays with Usp1-IN-6, a potent and selective inhibitor of Ubiquitin Specific Protease 1 (USP1). These guidelines are intended for researchers in cancer biology, DNA damage response, and drug discovery to evaluate the cellular activity of Usp1-IN-6.

Introduction

Ubiquitin Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and other cellular processes.[1][2] USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), regulates the Fanconi Anemia (FA) pathway and translesion synthesis (TLS) by deubiquitinating key substrates, including FANCD2 and PCNA (Proliferating Cell Nuclear Antigen).[1][2][3][4][5] By removing monoubiquitin from these proteins, USP1 facilitates the timely termination of DNA repair processes.[2][3]

In various cancers, USP1 is overexpressed, contributing to chemoresistance and tumor survival.[2][5][6] Inhibition of USP1 has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.[4][7] Usp1-IN-6 is a small molecule inhibitor designed to selectively target the enzymatic activity of USP1. This document outlines protocols to assess the in-cell efficacy of Usp1-IN-6 by monitoring its effects on cell viability, apoptosis, and the ubiquitination status of its key substrates.

Signaling Pathway

The diagram below illustrates the central role of USP1 in the DNA damage response pathways. USP1 acts as a negative regulator by removing ubiquitin from PCNA and the FANCD2/FANCI complex, thereby turning off the translesion synthesis and Fanconi Anemia pathways, respectively. Inhibition of USP1 by compounds like Usp1-IN-6 leads to the accumulation of ubiquitinated substrates, impairing DNA repair and potentially leading to cancer cell death.

Caption: USP1 Signaling in DNA Damage Response.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the cytotoxic or cytostatic effects of Usp1-IN-6 on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., non-small cell lung cancer H596, osteosarcoma U2OS)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Usp1-IN-6 (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

-

96-well clear-bottom black plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Prepare a serial dilution of Usp1-IN-6 in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the Usp1-IN-6 dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).

-

Measure luminescence or absorbance using a plate reader.

-

Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.

Western Blot for Target Engagement

This protocol assesses the ability of Usp1-IN-6 to inhibit USP1 in cells by measuring the ubiquitination status of its substrates, PCNA and FANCD2.[4]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Usp1-IN-6

-

Cisplatin or other DNA-damaging agent (optional, to induce substrate ubiquitination)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies: anti-Ub-PCNA, anti-PCNA, anti-Ub-FANCD2, anti-FANCD2, anti-USP1, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of Usp1-IN-6 for 6-24 hours. A co-treatment with a DNA-damaging agent like cisplatin can be included to enhance the ubiquitination signal.[3]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence detection system. An increase in the ratio of ubiquitinated to non-ubiquitinated forms of PCNA and FANCD2 indicates target engagement by Usp1-IN-6.[4]

Data Presentation

The quantitative data from the cell-based assays should be summarized for clear interpretation and comparison.

| Assay | Readout | Usp1-IN-6 Treatment | Expected Outcome |

| Cell Viability | IC50 (µM) | 72-hour incubation | Dose-dependent decrease in cell viability. |

| Western Blot | Ratio of Ub-PCNA/PCNA | 6-24 hour incubation | Dose-dependent increase in ubiquitinated PCNA. |

| Western Blot | Ratio of Ub-FANCD2/FANCD2 | 6-24 hour incubation | Dose-dependent increase in ubiquitinated FANCD2. |

| Apoptosis Assay (e.g., Caspase-Glo 3/7) | Relative Luminescence Units (RLU) | 24-48 hour incubation | Dose-dependent increase in caspase activity. |

Experimental Workflow

The following diagram outlines the general workflow for evaluating Usp1-IN-6 in a cell-based setting.

Caption: General workflow for Usp1-IN-6 cell-based assays.

Troubleshooting

-

High background in fluorogenic/luminescent assays: Ensure that the final DMSO concentration is low (≤0.5%) and test for compound interference by running controls with Usp1-IN-6 in cell-free medium.[8]

-

Weak signal in Western blot: To enhance the signal of ubiquitinated substrates, consider pre-treating cells with a DNA-damaging agent (e.g., cisplatin, UV) to stimulate the DNA damage response.[3] Also, ensure the use of fresh lysis buffer containing protease inhibitors.

-

Inconsistent results: Maintain consistent cell seeding densities and passage numbers, as cellular responses can vary with cell confluency and age.

For further details on specific assay kits and reagents, please refer to the manufacturer's protocols.

References

- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

Determining the Potency of Usp1-IN-6: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp1-IN-6 is a potent small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme that has emerged as a promising target in oncology. USP1 plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins such as FANCD2 and PCNA.[1] By inhibiting USP1, compounds like Usp1-IN-6 can disrupt DNA repair mechanisms in cancer cells, leading to synthetic lethality, particularly in tumors with existing DNA repair deficiencies, such as those with BRCA1/2 mutations. This application note provides a comprehensive overview of Usp1-IN-6, including its known inhibitory concentrations (IC50) and detailed protocols for determining its IC50 in various cancer cell lines.

Usp1-IN-6: Mechanism of Action and Therapeutic Potential

Usp1-IN-6 exerts its anti-cancer effects by inhibiting the enzymatic activity of the USP1/UAF1 complex. This inhibition leads to the accumulation of ubiquitinated FANCD2 and PCNA, stalling DNA replication forks and inducing cell cycle arrest and apoptosis in cancer cells. The synthetic lethality approach, where the inhibition of USP1 is particularly effective in cancer cells with pre-existing defects in homologous recombination repair (e.g., BRCA1/2 mutations), makes Usp1-IN-6 a promising candidate for targeted cancer therapy.

Quantitative Data: Usp1-IN-6 IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the publicly available IC50 data for Usp1-IN-6.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| MDA-MB-436 | Breast Cancer | < 50 | Anti-proliferative activity measured by CellTiter-Glo.[2] |

| Various | Various | Data not publicly available | Further internal studies or collaborations may be required to establish IC50 values in other cell lines. |

Note: The limited publicly available data underscores the importance of performing in-house IC50 determination for cell lines relevant to specific research interests.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: USP1 Signaling Pathway and Inhibition by Usp1-IN-6.

Caption: Workflow for Determining Usp1-IN-6 IC50.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of Usp1-IN-6 in a user-selected cancer cell line using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Materials:

-

Usp1-IN-6 (stock solution in DMSO)

-

Selected cancer cell line(s)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Sterile, opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Luminometer plate reader

-

Humidified incubator (37°C, 5% CO2)

Protocol:

1. Cell Culture and Seeding: a. Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator. b. Harvest cells at 70-80% confluency using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells per well, optimize for each cell line) in a final volume of 100 µL per well in a 96-well opaque-walled plate. f. Incubate the plate for 24 hours to allow for cell adhesion.

2. Preparation of Usp1-IN-6 Dilutions: a. Prepare a 2X working stock of the highest concentration of Usp1-IN-6 to be tested in the assay by diluting the DMSO stock in cell culture medium. b. Perform serial dilutions (e.g., 1:3 or 1:5) in cell culture medium to create a range of concentrations. It is recommended to use at least 8 concentrations to generate a reliable dose-response curve. c. Prepare a vehicle control (DMSO in medium) with the same final DMSO concentration as the highest drug concentration.

3. Cell Treatment: a. After the 24-hour cell adhesion period, carefully add 100 µL of the 2X Usp1-IN-6 dilutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired 1X final concentrations. b. Include wells with vehicle control (DMSO) and untreated cells (medium only). c. Incubate the plate for a predetermined duration (e.g., 72 hours). The incubation time should be optimized based on the cell line's doubling time and the compound's mechanism of action.

4. Cell Viability Assay (CellTiter-Glo®): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer plate reader.

5. Data Analysis and IC50 Calculation: a. Subtract the average background luminescence (wells with medium and CellTiter-Glo® reagent only) from all experimental values. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability). c. Plot the percentage of cell viability against the logarithm of the Usp1-IN-6 concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software (e.g., GraphPad Prism, R) to fit the curve and determine the IC50 value.

Conclusion

Usp1-IN-6 is a potent inhibitor of USP1 with demonstrated anti-proliferative activity in the MDA-MB-436 breast cancer cell line. The protocols outlined in this application note provide a robust framework for researchers to determine the IC50 of Usp1-IN-6 in other cancer cell lines, thereby facilitating further investigation into its therapeutic potential across a broader range of malignancies. The provided diagrams offer a clear understanding of the underlying biological pathway and the experimental steps involved. As with any experimental procedure, optimization of cell seeding densities and incubation times for each specific cell line is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols: Usp1-IN-6 Treatment for Sensitizing Cells to PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, synthetic lethality has emerged as a powerful strategy, particularly for tumors harboring deficiencies in DNA damage response (DDR) pathways. Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant clinical success in treating cancers with homologous recombination (HR) deficiency, such as those with BRCA1/2 mutations.[1][2] However, the development of intrinsic and acquired resistance to PARP inhibitors presents a major clinical challenge.[1][3] A promising approach to overcome this resistance and broaden the applicability of PARP inhibitors is to target parallel DDR pathways.

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response by regulating the Fanconi anemia (FA) pathway and translesion synthesis (TLS).[4][5][6][7] USP1 removes ubiquitin from key proteins such as FANCD2 and PCNA, thereby controlling DNA repair processes.[4][5][6][7] Inhibition of USP1 has been shown to be synthetically lethal in tumors with HR defects and can re-sensitize resistant cells to PARP inhibitors.[3][8][9][10][11] Furthermore, USP1 has been found to directly deubiquitinate and regulate the activity of PARP1 itself, suggesting a direct mechanistic link between USP1 inhibition and PARP inhibitor sensitivity.[12][13]

Usp1-IN-6 is a representative small molecule inhibitor of USP1 that serves as a valuable tool for investigating the therapeutic potential of targeting this enzyme. These application notes provide a comprehensive overview of the use of Usp1-IN-6 and other USP1 inhibitors to sensitize cancer cells to PARP inhibitors, including detailed experimental protocols and a summary of key quantitative data from preclinical studies.

Mechanism of Action: The Synergistic Lethality of USP1 and PARP Inhibition

The combination of USP1 inhibitors, such as Usp1-IN-6, and PARP inhibitors leads to a potent synergistic anti-tumor effect, particularly in cancer cells with underlying DNA repair defects. This synthetic lethality arises from the simultaneous disruption of multiple critical DNA damage response pathways.

PARP inhibitors function by trapping PARP1 on damaged DNA and inhibiting its enzymatic activity, which is crucial for the repair of single-strand breaks (SSBs).[2][12] Unrepaired SSBs can collapse replication forks, leading to the formation of double-strand breaks (DSBs). In HR-proficient cells, these DSBs are efficiently repaired. However, in HR-deficient cells, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and cell death.

USP1 inhibitors disrupt two major DNA damage tolerance pathways:

-

Fanconi Anemia (FA) Pathway: USP1 deubiquitinates the FANCD2-FANCI complex, a crucial step for the repair of interstrand crosslinks (ICLs) and the stabilization of stalled replication forks.[4][6][7] Inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2, impairing the FA pathway.

-

Translesion Synthesis (TLS): USP1 also deubiquitinates proliferating cell nuclear antigen (PCNA), a key event in the regulation of TLS, a process that allows DNA replication to bypass lesions.[4][6] USP1 inhibition results in persistent ubiquitinated PCNA, leading to replication stress and the accumulation of single-stranded DNA (ssDNA) gaps.[1][9]

The concurrent inhibition of USP1 and PARP creates a scenario of catastrophic DNA damage. The ssDNA gaps induced by USP1 inhibition can recruit and trap PARP1, an effect that is exacerbated by PARP inhibitors.[9] The resulting accumulation of replication stress, DSBs, and stalled replication forks in cells with an already compromised ability to repair this damage (either through inherent HR deficiency or PARP inhibitor-induced HRD) leads to overwhelming genomic instability and ultimately, apoptotic cell death. Recent findings also indicate that USP1 can directly deubiquitinate PARP1, affecting its chromatin trapping and enzymatic activity, further strengthening the rationale for their combined inhibition.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of USP1 inhibitors and PARP inhibitors in various cancer cell lines.

Table 1: In Vitro Cell Viability (IC50 Values)

| Cell Line | Cancer Type | USP1 Inhibitor | PARP Inhibitor | IC50 (USP1i alone) | IC50 (PARPi alone) | IC50 (Combination) | Fold Sensitization |

| MDA-MB-436 | Breast (BRCA1 mutant) | I-138 | Olaparib | ~500 nM[14] | ~1 µM[14] | Significantly reduced | >10 |

| HCC1954 | Breast (BRCA1 mutant) | I-138 | Niraparib | ~1 µM[14] | ~2 µM[14] | Significantly reduced | >5 |

| COV-318 | Ovarian | SJB3-019A (200 nM) | Niraparib | >10 µM | ~1 µM[13] | ~0.1 µM[13] | ~10 |

| OVCAR-8 | Ovarian | SJB3-019A (100 nM) | Niraparib | >10 µM | ~5 µM[13] | ~0.5 µM[13] | ~10 |

| H596 | Non-small cell lung | ML323 (20 µM) | Cisplatin* | >50 µM | ~5 µM[4] | ~1 µM[4] | ~5 |

Note: While cisplatin is not a PARP inhibitor, this data demonstrates the broader potential of USP1 inhibitors to sensitize cells to DNA-damaging agents.

Table 2: Synergy Scores

| Cell Line | Cancer Type | USP1 Inhibitor | PARP Inhibitor | Synergy Model | Synergy Score | Reference |

| BRCA1/2 mutant cell lines | Various | I-138 | Olaparib | Bliss | >0 (synergistic) | [8] |

| COV-318 | Ovarian | SJB3-019A | Niraparib | HSA | >10 (synergistic) | [13] |

| OVCAR-8 | Ovarian | SJB3-019A | Niraparib | HSA | >10 (synergistic) | [13] |

HSA: Highest Single Agent model.

Experimental Protocols

Cell Viability Assay (CCK-8 or CellTiter-Glo)

This protocol is designed to assess the effect of Usp1-IN-6 and/or PARP inhibitors on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Usp1-IN-6 (and/or other USP1 inhibitors like ML323)

-

PARP inhibitor (e.g., Olaparib, Niraparib)

-

DMSO (vehicle control)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[15]

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Usp1-IN-6 and the PARP inhibitor in complete medium. A 9-point dose-response curve is recommended for IC50 determination.[8]

-

For combination studies, prepare a matrix of concentrations for both drugs.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (e.g., 0.1% DMSO).[15]

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[15]

-

-

Viability Assessment:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15] Measure the absorbance at 450 nm using a microplate reader.

-

For CellTiter-Glo: Equilibrate the plate and CellTiter-Glo reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14] Measure luminescence with a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance/luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.

-

For combination studies, calculate synergy scores using models such as the Bliss independence model or the Loewe additivity model.[8]

-

Colony Formation Assay

This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Usp1-IN-6

-

PARP inhibitor

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Seed 300-500 cells per well in 6-well plates.[4]

-

Incubate overnight to allow for attachment.

-

-

Drug Treatment:

-

Colony Staining and Quantification:

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies with 4% paraformaldehyde for 20 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes at room temperature.[16]

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Western Blotting for DNA Damage Markers

This protocol is used to detect changes in the levels of proteins involved in the DNA damage response, such as ubiquitinated PCNA (Ub-PCNA) and phosphorylated H2AX (γH2AX).

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PCNA, anti-γH2AX, anti-FANCD2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Visualizations

Caption: Signaling pathway of USP1 and PARP inhibitor synergy.

Caption: Workflow for a cell viability-based synergy screen.

Conclusion